5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Forensic Toxicology LC-MS/MS Quantitation Metabolite Profiling

5-[3-(Naphthalene-1-carbonyl)indol-1-yl]pentanoic acid, cataloged as the JWH-018 N-pentanoic acid metabolite, is a primary urinary biomarker for the synthetic cannabinoid JWH-018. Classified as an N-alkylcarboxy indole derivative, it is formally designated in the ChEBI ontology (CHEBI:183693) as an indolecarboxamide.

Molecular Formula C24H21NO3
Molecular Weight 371.4 g/mol
CAS No. 1254475-87-0
Cat. No. B593999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
CAS1254475-87-0
Synonyms5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic acid
Molecular FormulaC24H21NO3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
InChIInChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)
InChIKeyBYIVGHIYNFQIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Naphthalene-1-carbonyl)indol-1-yl]pentanoic Acid (CAS 1254475-87-0) – A Definitive Synthetic Cannabinoid Metabolite Reference Standard


5-[3-(Naphthalene-1-carbonyl)indol-1-yl]pentanoic acid, cataloged as the JWH-018 N-pentanoic acid metabolite, is a primary urinary biomarker for the synthetic cannabinoid JWH-018 [1]. Classified as an N-alkylcarboxy indole derivative, it is formally designated in the ChEBI ontology (CHEBI:183693) as an indolecarboxamide [2]. Unlike the parent psychoactive compound, this metabolite is a terminal oxidative product formed via carboxylation of the N-alkyl chain, distinguished by its near-complete glucuronidation in human urine and its crucial role in long-term toxicological detection protocols [3].

Why JWH-018 or Its Hydroxylated Metabolites Cannot Substitute for the Pentanoic Acid Analyte in Forensic and Clinical Assays


Substituting this specific carboxylated metabolite with the parent drug JWH-018 or its monohydroxylated analogs (e.g., N-(5-hydroxypentyl) metabolite) fundamentally compromises assay validity. While the hydroxylated metabolites retain high affinity and functional activity at the CB1 receptor [1], the pentanoic acid metabolite is pharmacologically silent at CB1 [2]. This distinct inactivation step makes it an ideal biomarker for cumulative exposure rather than acute intoxication. Furthermore, while the parent compound is rapidly cleared from serum (half-life ~1.3h and ~5.7h) [3], the pentanoic acid metabolite exhibits a uniquely extended detection window in urine of up to several weeks, a property not shared by the hydroxylated species [4]. Substitution would therefore lead to either false negatives in chronic-use monitoring or inaccurate correlation between intoxication and biological concentration.

Evidence-Based Selection Criteria for 5-[3-(Naphthalene-1-carbonyl)indol-1-yl]pentanoic Acid Over Its Closest Analogs


Predominance and Relative Concentration in Urine Specimens Compared to Co-Metabolites

The pentanoic acid metabolite was the most prevalent marker in a large-scale forensic study, detected in 93% of confirmed positive urine specimens (N=290). Its median urinary concentration of 11.1 µg/L significantly exceeded that of the JWH-018 N-hydroxypentyl metabolite, which had a detection prevalence of 84% and a median concentration of 5.1 µg/L [1]. This represents a 2.2-fold higher median concentration for the pentanoic acid species, indicating superior analytical signal and sensitivity.

Forensic Toxicology LC-MS/MS Quantitation Metabolite Profiling

Functional Pharmacological Differentiation from Hydroxylated Metabolites at the CB1 Receptor

Unlike the terminal hydroxylated metabolite (JWH-018 N-(5-hydroxypentyl)), which retains high CB1 receptor binding affinity, the pentanoic acid metabolite demonstrated no CB1 receptor activity. Specifically, the omega-carboxyl (ω-COOH) metabolite failed to displace [3H]CP-55,940 from the CB1 receptor and exhibited zero G-protein activity, whereas the omega-hydroxyl (ω-OH) metabolite acted as a full agonist with efficacy comparable to CP-55,940 [1]. This data categorizes the target compound as an “inactive” detoxification product, making it exclusively a marker of intake rather than an active pharmacological agent.

Cannabinoid Receptor Pharmacology Metabolite Activity Toxicodynamics

Extended Urinary Detection Window as an Exposure Biomarker Compared to Parent Drug and Hydroxylated Metabolites

Following a controlled low-dose inhalation of 2–3 mg JWH-018, the pentanoic acid metabolite was detected in urine for more than 4 weeks post-exposure in 2 out of 6 subjects, whereas the hydroxylated metabolites typically fell below the limit of detection within 10 hours [1]. The parent compound JWH-018 itself was undetectable in urine, with a reported serum elimination half-life of just 1.3–5.7 hours [2]. This mass spectrometry data positions the pentanoic acid metabolite as the analyte of choice for demonstrating abstinence over extended timeframes.

Pharmacokinetics Excretion Kinetics Drug Monitoring

Primary Procurement-Intensive Application Scenarios for JWH-018 Pentanoic Acid Standard


Certified Reference Standard for High-Throughput Forensic Toxicology Confirmation

As the predominant metabolite found in 93% of positive urine specimens with a median concentration 2.2-fold higher than the next major marker, 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid serves as the essential calibrant in confirmatory LC-MS/MS methods [1]. Forensic laboratories, including large government facilities that processed over 868 authentic case samples as in the Ozturk et al. validation, rely on this specific standard to establish linearity ranges (0.1–50 ng/mL) and calculate precise limits of detection (LOD 0.08–0.14 ng/mL) for legal defensibility [2].

Epidemiological and Workplace Drug Monitoring of Chronic vs. Acute Exposure

This metabolite's unique property of being a pharmacologically inactive end-product with a 4-week detection window makes it the definitive marker for distinguishing prolonged abstinence from recent exposure in zero-tolerance settings [3]. Quantitative data showing the target compound remains detectable for up to four weeks after a single 2–3 mg dose, long after the psychoactive parent drug and its active hydroxylated metabolites have been eliminated, supports its exclusive use in longitudinal monitoring programs [4].

Pharmacological Research on Cannabinoid Metabolism & Drug-Drug Interaction Studies

Because the pentanoic acid metabolite uniquely lacks agonist activity at the CB1 receptor (0% G-protein activation) in contrast to the potent full agonism of JWH-018 hydroxylated species, it is the only analyte that can serve as a pure 'exposure load' marker without interfering with in vitro pharmacology assays [5]. This strict inactivity profile is critical for studies investigating the cytochrome P450-mediated oxidation of synthetic cannabinoids without conflating residual agonist effects.

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